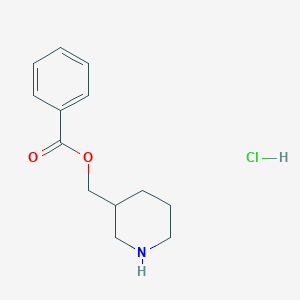

3-Piperidinylmethyl benzoate hydrochloride

Description

Properties

IUPAC Name |

piperidin-3-ylmethyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11;/h1-3,6-7,11,14H,4-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHVRRMYXNIWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219972-66-3 | |

| Record name | 3-Piperidinemethanol, 3-benzoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification of Benzoic Acid with 3-Piperidinemethanol

Reaction Overview:

The foundational step involves esterifying benzoic acid with 3-piperidinemethanol to form 3-piperidinylmethyl benzoate. This process typically employs an acid catalyst to facilitate the esterification reaction.

- Reactants: Benzoic acid and 3-piperidinemethanol.

- Catalyst: Usually a strong acid such as sulfuric acid or p-toluenesulfonic acid.

- Solvent: An inert solvent like toluene or dichloromethane may be used.

- Conditions: Reflux under a Dean-Stark apparatus to continuously remove water, shifting equilibrium towards ester formation.

Reaction Scheme:

$$ \text{Benzoic acid} + \text{3-piperidinemethanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{3-piperidinylmethyl benzoate} + \text{H}_2\text{O} $$

- Esterification yields are optimized by controlling temperature (~100°C) and reaction time (4-8 hours).

- Removal of water during reflux enhances ester formation efficiency.

Conversion to Hydrochloride Salt

Salt Formation:

The free base ester is then reacted with hydrochloric acid to produce the hydrochloride salt, which enhances compound stability and solubility.

- Dissolve the ester in a suitable solvent such as ethanol or methanol.

- Bubble or add gaseous HCl or use an aqueous HCl solution.

- Maintain stirring at room temperature or slight heating (~40°C).

- The hydrochloride salt precipitates out and is collected via filtration.

Reaction:

$$ \text{3-piperidinylmethyl benzoate} + \text{HCl} \rightarrow \text{3-piperidinylmethyl benzoate hydrochloride} $$

Purification and Characterization

- The crude product is purified through recrystallization from ethanol or acetonitrile.

- Final product purity is confirmed via techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Data Table: Summary of Preparation Methods

| Step | Reactants | Catalyst/Conditions | Solvent | Product | Notes |

|---|---|---|---|---|---|

| 1 | Benzoic acid + 3-piperidinemethanol | Acid catalyst (H₂SO₄ or p-toluenesulfonic acid), reflux | Toluene or dichloromethane | 3-Piperidinylmethyl benzoate | Water removal via Dean-Stark improves yield |

| 2 | Ester + HCl | Room temperature or mild heating | Ethanol or methanol | This compound | Precipitation and filtration for isolation |

Research Findings and Optimization

- Yield Optimization: The esterification step achieves yields exceeding 85% under optimized reflux conditions with continuous water removal.

- Purity: Recrystallization from ethanol yields high-purity hydrochloride salt suitable for research applications.

- Alternative Methods: Continuous flow synthesis has been explored to improve scalability and yield consistency, especially in industrial settings.

Notes:

- The esterification process is sensitive to moisture; thus, anhydrous conditions are preferred.

- The hydrochloride salt formation is straightforward but requires careful control of HCl concentration to prevent over-acidification, which can lead to impurities.

Chemical Reactions Analysis

3-Piperidinylmethyl benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Medicinal Chemistry

3-Piperidinylmethyl benzoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its piperidine structure is crucial for enhancing the pharmacological properties of drugs. Recent studies highlight its role in:

- Cancer Therapy : Piperidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in tumor cells. For instance, compounds derived from piperidine have shown improved cytotoxicity compared to traditional chemotherapeutics like bleomycin .

- Neurodegenerative Diseases : The compound has been investigated for its potential in treating Alzheimer's disease by acting as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This dual inhibition is essential for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients .

Enzyme Inhibition Studies

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways:

- Cholinesterase Inhibition : Research indicates that piperidine derivatives can effectively inhibit cholinesterase enzymes, which is critical for developing treatments for cognitive disorders .

- Antimicrobial Activity : Studies have shown that certain piperidine derivatives exhibit antibacterial properties against strains like MRSA and E. coli, suggesting their potential use in developing new antibiotics .

Case Study 1: Anticancer Activity

A study published in the International Journal of Molecular Sciences examined a series of piperidine derivatives, including this compound. The results indicated that these compounds could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than existing treatments. The researchers employed a structure-activity relationship approach to optimize the compounds for better efficacy .

Case Study 2: Alzheimer’s Disease Treatment

In another research effort, scientists synthesized a range of piperidine-based inhibitors targeting AChE and BuChE. The incorporation of the piperidine moiety was found to enhance brain penetration and improve pharmacokinetic profiles, leading to promising results in preclinical models of Alzheimer's disease .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-piperidinylmethyl benzoate hydrochloride with structurally or functionally related piperidine derivatives, focusing on molecular features, pharmacological activity, and safety profiles.

Structural and Physicochemical Properties

- Crystallinity: Piperocaine hydrochloride forms isomorphous crystals with related compounds due to substituent similarities (e.g., –CH₃, –Cl), enhancing stability and solubility .

Pharmacological Activity

- Potency: TZU-0460 demonstrates 6.2× higher oral potency than cimetidine in inhibiting gastric acid secretion, attributed to its acetoxyacetamide and phenoxypropyl substituents .

- Local Anesthetics: Piperocaine hydrochloride and hexylcaine share a piperidine core but differ in substituents. Piperocaine’s 2-methylpiperidino group may enhance lipid solubility, prolonging its duration of action compared to the target compound .

Biological Activity

3-Piperidinylmethyl benzoate hydrochloride, a compound with the molecular formula C₁₃H₁₈ClNO₂ and CAS Number 1219972-66-3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Neuropharmacological Effects : The compound has shown promise in neuropharmacology, particularly in the development of neuroprotective agents. Research indicates its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting specific neural receptors and enzymes involved in neurodegeneration.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may exhibit similar properties. For instance, related piperidine derivatives have been studied for their ability to reduce inflammation markers in various experimental models .

- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant properties, potentially through interactions with neurotransmitter systems, including serotonin and norepinephrine receptors.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various biological processes.

- Receptor Modulation : It interacts with neurotransmitter receptors, which can modulate signaling pathways associated with mood regulation and cognitive function.

- Gene Expression Regulation : There is evidence that this compound can influence the expression of genes involved in inflammation and neuroprotection.

Data Table: Summary of Biological Activities

Case Studies

-

Neuroprotective Studies :

A study investigating the effects of piperidine derivatives on neurodegeneration found that compounds similar to this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress. The study highlighted the importance of structural modifications in enhancing bioactivity. -

Anti-inflammatory Research :

In a comparative study, a derivative of this compound was tested against indomethacin for its anti-inflammatory efficacy. The results indicated that at varying doses, the compound significantly reduced paw edema in animal models, suggesting a strong anti-inflammatory potential .

Q & A

Q. What are the established methods for synthesizing 3-Piperidinylmethyl benzoate hydrochloride, and how can its purity be characterized?

Methodological Answer:

- Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-piperidinylmethyl benzoate with hydrochloric acid under controlled pH and temperature (e.g., 0–5°C) to form the hydrochloride salt .

- Purity Characterization :

- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; flow rate: 1.0 mL/min) to assess purity (>98%) .

- Melting Point : Confirm identity via decomposition point (175–180°C) using differential scanning calorimetry (DSC) .

- NMR/FTIR : Validate structural integrity through characteristic peaks (e.g., ester carbonyl at ~1700 cm⁻¹ in FTIR; piperidine proton signals at δ 1.5–3.0 ppm in ¹H NMR) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using Design of Experiments (DoE)?

Methodological Answer:

- Taguchi or Box-Behnken Designs : Screen variables (e.g., reaction temperature, molar ratio, pH) to identify critical parameters .

- Case Study : A study on repaglinide synthesis achieved 92% yield by optimizing reaction time (4–6 hrs) and HCl concentration (1.2–1.5 M) via response surface methodology .

- Validation : Confirm reproducibility using triplicate runs and ANOVA (p < 0.05 for significant factors) .

Q. What strategies are effective in developing a stability-indicating HPLC method for this compound?

Methodological Answer:

- Column Selection : Use a C18 column with a gradient elution (acetonitrile:phosphate buffer, pH 3.0) to resolve degradation products (e.g., benzoic acid, piperidine derivatives) .

- Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions to validate method robustness .

- Validation Parameters :

- Linearity (R² > 0.999 over 50–150% concentration),

- Precision (%RSD < 2.0),

- LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .

Q. How can contradictory solubility data for this compound be resolved?

Methodological Answer:

Q. What methodologies are recommended for assessing the compound’s toxicity in the absence of comprehensive ecotoxicological data?

Methodological Answer:

- In Silico Prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity (e.g., LC50 for fish) .

- In Vitro Assays : Conduct MTT assays on human hepatocytes (IC50) and Ames tests for mutagenicity .

- Precautionary Measures : Implement ALARA principles and use fume hoods during handling .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological applications of 3-Piperidinylmethyl benzoate derivatives?

Methodological Answer:

- Analog Synthesis : Modify the benzoate or piperidine moiety (e.g., halogenation, methylation) to study effects on bioactivity .

- Biological Testing : Screen analogs against targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR .

- Case Study : A derivative with a 3,5-dimethylpiperidine group showed enhanced anti-inflammatory activity (IC50 = 12 nM vs. COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.